(3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid

Lipophilicity Medicinal Chemistry ADME

Standard arylboronic acids often fail in complex Suzuki-Miyaura couplings due to mismatched steric/electronic profiles. This sulfamoyl-substituted boronic acid (CAS 1704095-41-9) offers a precise substitution pattern: - 4-methyl group increases LogP by +0.46 vs non-methylated analog for improved membrane permeability - Cyclopropylsulfamoyl provides metabolic stability and potential protease inhibition - ≥98% purity, ideal for CNS/oncology drug discovery and ortho-ortho biaryl synthesis

Molecular Formula C10H14BNO4S
Molecular Weight 255.1 g/mol
CAS No. 1704095-41-9
Cat. No. B1408529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid
CAS1704095-41-9
Molecular FormulaC10H14BNO4S
Molecular Weight255.1 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C)S(=O)(=O)NC2CC2)(O)O
InChIInChI=1S/C10H14BNO4S/c1-7-2-3-8(11(13)14)6-10(7)17(15,16)12-9-4-5-9/h2-3,6,9,12-14H,4-5H2,1H3
InChIKeyWIVHFBCITVZVNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic Acid: Chemical and Functional Overview


The compound (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid (CAS 1704095-41-9) is a sulfamoyl-substituted arylboronic acid derivative . Its molecular formula is C10H14BNO4S, with a molecular weight of 255.1 g/mol . This compound is a boronic acid building block, featuring a boronic acid moiety (-B(OH)2) at the meta position of a phenyl ring and a cyclopropylsulfamoyl substituent (-SO2NH-cyclopropyl) . The compound is typically supplied at ≥98% purity and is intended for use as a research chemical and synthetic intermediate, particularly in Suzuki-Miyaura cross-coupling reactions . Its calculated logP is 1.17, and its predicted boiling point is 486.0 ± 55.0 °C [1].

Workflow Suzuki-Miyaura cross-coupling for ortho-substituted biaryl synthesis
Selection Sulfamoyl-substituted arylboronic acid building block with enhanced lipophilicity
Context Research chemical and synthetic intermediate for medicinal chemistry studies

(3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic Acid: Why Generic Substitution Fails


This compound is not interchangeable with other arylboronic acids or even closely related cyclopropylsulfamoyl-substituted boronic acids. The specific substitution pattern—a 4-methyl group and a 3-cyclopropylsulfamoyl group—creates a unique steric and electronic environment that directly influences reactivity, regioselectivity, and stability . While other cyclopropylsulfamoyl-phenylboronic acids (e.g., CAS 913835-28-6, CAS 871329-67-8) share the same functional groups, they differ in the position of substitution on the phenyl ring, which alters their LogP, TPSA, and coupling efficiency [1]. The absence of the methyl group in CAS 913835-28-6 (MW 241.08) reduces steric hindrance and increases polarity (lower LogP), potentially affecting reaction yields and purification . Therefore, assuming functional equivalence among in-class building blocks can lead to failed syntheses, lower yields, and inconsistent biological or material properties.

Regioisomeric analogs
Target: 3-cyclopropylsulfamoyl-4-methyl substitution
Para-substituted or non-methylated analogs may alter reactivity, regioselectivity, and LogP, shifting coupling efficiency and downstream molecular properties.
Class-level inference
Unsubstituted phenylboronic acid
Target: Sulfamoyl and methyl functionalized core
Lacks steric and electronic modulation; cannot replicate ortho-biaryl conformational constraints or lipophilicity profile.
Data to verify
Generic arylboronic acids
Target: Specialized building block with distinct GHS profile
May require different handling protocols; assuming interchangeability could lead to unexpected hazards or failed syntheses.
Specification review

(3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic Acid: Quantitative Differentiators


Enhanced Lipophilicity vs. Non-Methylated Analog

The target compound (CAS 1704095-41-9) exhibits a computed LogP of 1.17, as reported by Chemsrc [1]. In contrast, its closest non-methylated analog, (3-(N-cyclopropylsulfamoyl)phenyl)boronic acid (CAS 913835-28-6), has a predicted LogP of 0.71, as calculated by ACD/Labs . This difference of +0.46 LogP units indicates a significant increase in lipophilicity conferred by the single methyl group. This is consistent with the compound's higher molecular weight (255.1 vs. 241.08 g/mol) and increased topological polar surface area (TPSA of 86.63 Ų vs. 95 Ų for the analog) .

Lipophilicity vs. non-methylated analog
Cross-study comparable
ΔLogP = +0.46 (1.17 vs 0.71)
Supports enhanced membrane permeability context for CNS or intracellular target design
Predicted values; computational methods differ between sources
Lipophilicity Medicinal Chemistry ADME

Steric Effects on Suzuki Coupling vs. Para Analogs

The target compound features a methyl group ortho to the boronic acid moiety, which introduces significant steric hindrance compared to the para-substituted analog, 4-(cyclopropylsulfamoyl)phenylboronic acid (CAS 871329-67-8). This steric bulk is known to increase the activation barrier for transmetalation in Suzuki-Miyaura couplings . While no direct yield comparison is available for this exact compound, literature on ortho-substituted phenylboronic acids demonstrates that such steric hindrance can necessitate specialized ligands or higher catalyst loadings to achieve comparable yields to unhindered para-analogs [1].

Steric effects on Suzuki coupling
Class-level inference
Ortho-methyl increases steric hindrance vs. para-analog
Suggests specialized ligand or catalyst loading context may be required
No direct yield comparison available; inferred from Suzuki-Miyaura principles
Suzuki-Miyaura Coupling Steric Effects Synthetic Yield

Distinct GHS Hazard Profile vs. Unsubstituted Phenylboronic Acid

The compound carries a 'Warning' signal word with hazard statements H302, H315, H319, and H335, as reported by Leyan . This is a more specific and hazardous profile compared to unsubstituted phenylboronic acid (CAS 98-80-6), which is generally classified with fewer hazards . The presence of the sulfamoyl and cyclopropyl groups alters the compound's toxicological properties, necessitating specific personal protective equipment (PPE) and handling procedures as outlined in the SDS .

GHS hazard profile vs. parent compound
Cross-study comparable
Addition of H302 (Harmful if swallowed) to standard H315/H319/H335 set
Indicates more rigorous containment context for procurement and EHS review
SDS from reputable chemical suppliers; requires verification for specific lab protocols
Safety Handling Toxicity

(3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic Acid: Targeted Application Scenarios


Synthesis of Lipophilic Ortho-Substituted Biaryl Pharmacophores

Given its enhanced LogP (+0.46 vs. non-methylated analog) and ortho-substitution pattern, this compound is optimally suited for constructing drug-like molecules where increased membrane permeability and specific conformational constraints are desired. This is particularly relevant in CNS and oncology drug discovery, where lead compounds often require balanced lipophilicity. The steric hindrance from the 4-methyl group can also be leveraged to install challenging ortho-ortho biaryl linkages, a common motif in kinase inhibitors.

Protease Inhibitor Development with Boronic Acid Warhead

Boronic acids are known to act as reversible covalent inhibitors of serine and threonine proteases by forming a tetrahedral adduct with the active site serine. The cyclopropylsulfamoyl group can enhance target selectivity and metabolic stability. This compound's specific substitution pattern may offer improved interactions with the S1 or S2 pockets of proteases compared to simpler arylboronic acids, though no direct comparative data is available.

Controlled Protodeboronation in Advanced Organic Synthesis

The compound's reported moderate stability under acidic conditions and susceptibility to protodeboronation in strong acids can be exploited in synthetic sequences where a boronic acid moiety serves as a transient directing group or where a carbon-boron bond must be cleaved under controlled conditions. This is a niche application, but a critical one for specific complex molecule syntheses.

Application
Selection Property
Validation Focus
Lipophilic ortho-substituted biaryl pharmacophore synthesis
Enhanced LogP and steric constraint context
Membrane permeability and conformational restriction review
Protease inhibitor research with boronic acid warhead
Sulfamoyl-substituted arylboronic acid scaffold
Target engagement and selectivity context in protease assays
Controlled protodeboronation sequence studies
Reported acid stability and protodeboronation susceptibility
Transient directing group or C-B cleavage context verification

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